molecular formula C9H7FN2O3S B12097858 2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro-

2H-Indol-2-one, 7-fluoro-1,3-dihydro-3-(methylthio)-4-nitro-

Cat. No.: B12097858
M. Wt: 242.23 g/mol
InChI Key: VRXUHTITZHFUDD-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods, including cyclization reactions. One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with a carbonyl compound (such as an aldehyde or ketone) under acidic conditions to form the indole ring.

      Reaction Conditions: Acidic catalysts (such as sulfuric acid) are typically used in the Fischer indole synthesis.

      Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of various indole derivatives.

      Biology and Medicine: Its derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

      Industry: Limited industrial applications, but its derivatives find use in pharmaceutical research.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific derivatives. it likely interacts with cellular targets (e.g., enzymes, receptors) and modulates biological pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C9H7FN2O3S

    Molecular Weight

    242.23 g/mol

    IUPAC Name

    7-fluoro-3-methylsulfanyl-4-nitro-1,3-dihydroindol-2-one

    InChI

    InChI=1S/C9H7FN2O3S/c1-16-8-6-5(12(14)15)3-2-4(10)7(6)11-9(8)13/h2-3,8H,1H3,(H,11,13)

    InChI Key

    VRXUHTITZHFUDD-UHFFFAOYSA-N

    Canonical SMILES

    CSC1C2=C(C=CC(=C2NC1=O)F)[N+](=O)[O-]

    Origin of Product

    United States

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